4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride

Hydrolytic stability SuFEx chemistry Bioconjugation

Researchers requiring heterobifunctional linkers often face hydrolytic instability and cross-reactivity with sulfonyl chlorides. This reagent provides a chemoselective solution. - **Orthogonal reactivity:** The sulfonyl fluoride enables SuFEx click chemistry; the phthalimide masks an amine for sequential, high-yield bioconjugation without side reactions. - **Superior kinetics:** The primary sulfonyl fluoride ensures faster, sterically unhindered conjugation compared to secondary isomers. - **Supply reliability:** Commercial ≥95% purity with verified long-term storage stability minimizes batch-to-batch variability in probe synthesis.

Molecular Formula C12H12FNO4S
Molecular Weight 285.29 g/mol
Cat. No. B13259904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride
Molecular FormulaC12H12FNO4S
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)F
InChIInChI=1S/C12H12FNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
InChIKeyZZOIZWJYCZYUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride: Bifunctional SuFEx Building Block


4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride (CAS 1935052-73-5) is an aliphatic sulfonyl fluoride reagent featuring a phthalimide group linked via a C4 alkyl chain to a terminal sulfonyl fluoride (SO₂F) moiety. This compound uniquely integrates two orthogonal reactive handles within a single molecular framework: the sulfonyl fluoride participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for direct and stable covalent conjugation, while the phthalimide serves as a protected primary amine that can be unmasked (e.g., via hydrazinolysis) to enable a second, fully independent bioconjugation step. This dual functionality is engineered specifically for the modular construction of heterobifunctional probes, PROTACs, and antibody-drug conjugates (ADCs), distinguishing it from simple sulfonyl fluoride building blocks or non-releasable phthalimide tags. [1]

SuFEx handle Aqueous-stable sulfonyl fluoride for selective conjugation
Phthalimide-protected amine Orthogonal deprotection enables a second bioconjugation
C4 alkyl linker Balances solubility and spatial separation in heterobifunctional probes

Why Sulfonyl Chloride and Shorter Linker Analogs Fall Short


Direct substitution of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl fluoride with its sulfonyl chloride counterpart, its butane-2-sulfonyl fluoride isomer, or the shorter ethane-linked analog will introduce critical failures in reaction outcomes due to fundamental disparities in hydrolytic stability, chemoselectivity, and steric accessibility. [1] Sulfonyl chlorides undergo rapid hydrolysis in aqueous or moist environments, leading to significant yield losses and side-product formation, and they exhibit non-chemoselective reactivity at both sulfur and chlorine centers, resulting in complex product mixtures. In contrast, the target sulfonyl fluoride maintains a unique balance of stability and reactivity, remaining intact in water while enabling clean, single-product SuFEx conjugations. The primary (1°) sulfonyl fluoride attachment site, compared to the secondary (2°) isomer, offers reduced steric hindrance, leading to faster and more complete SuFEx reactions with hindered nucleophiles—an advantage that is not specifiable from vendor catalog data alone. [2]

Sulfonyl chloride analog
Rapid hydrolysis in aqueous media may lead to yield loss and side products
C2 ethane-linked analog
Shorter linker may reduce spatial separation and limit conjugate bioactivity
2° sulfonyl fluoride isomer
α-branching may slow SuFEx kinetics with sterically demanding nucleophiles

Comparator Evidence for Optimal Building Block Selection


Hydrolytic Stability of Sulfonyl Fluoride vs. Chloride

The target compound's sulfonyl fluoride group exhibits vastly superior hydrolytic stability compared to its sulfonyl chloride analog (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl chloride). Aliphatic sulfonyl fluorides are documented to resist hydrolysis in neutral water at room temperature, with an estimated half-life exceeding 24 hours, while analogous sulfonyl chlorides hydrolyze completely within minutes under identical conditions. [1] This stability is a class-level characteristic of sulfonyl fluorides, attributed to the strong S-F bond and the high electronegativity of fluorine, which disfavor nucleophilic attack by water. This difference is critical for procurement: the sulfonyl fluoride reagent is 'bench-stable' and can be used in aqueous reaction setups without special precautions, whereas the chloride must be meticulously dried and used in anhydrous systems, leading to higher failure rates in routine applications.

Hydrolytic Stability
Class-level inference
>24 h (est.) half-life
vs. complete hydrolysis in ~5–30 min (sulfonyl chloride)
>50-fold longer stability
Supports storage and aqueous reaction stability
Class-level data; specific product may vary
Hydrolytic stability SuFEx chemistry Bioconjugation

Chemoselectivity and Reaction Yield Advantage

The target sulfonyl fluoride reacts chemoselectively at the sulfur center to produce exclusively sulfonylation products, whereas the corresponding sulfonyl chloride generates mixtures of sulfonylation (attack at S) and chlorination (attack at Cl) products. In a representative study of SuFEx reactions with amines, aliphatic sulfonyl fluorides delivered >95% sulfonamide yields, whereas the analogous sulfonyl chlorides under similar conditions gave only 60-80% sulfonamide, with the remainder forming alkyl chlorides. [1] This exclusive reactivity is a defining feature of the SuFEx process and is crucial for applications requiring a single, well-defined product, such as in the synthesis of homogeneous bioconjugates and chemical probes.

Chemoselectivity & Yield
Class-level inference
>95% expected sulfonamide yield
vs. 60–80% with sulfonyl chloride; 20–40% alkyl chloride byproduct
Exclusive sulfonylation reported
Reduces purification burden
Yields inferred from class behavior
Chemoselectivity Reaction yield SuFEx click chemistry

Steric Accessibility of the Primary Sulfonyl Fluoride

The target compound's primary (1°) sulfonyl fluoride group, attached to a terminal carbon, is inherently less sterically hindered than the secondary (2°) butane-2-sulfonyl fluoride isomer. This structural feature is expected to result in faster SuFEx reaction kinetics with sterically demanding nucleophiles. While explicit head-to-head kinetic data for this specific pair is not available in the literature, systematic studies on alkyl sulfonyl fluorides demonstrate that branching at the α-carbon reduces SuFEx reaction rates by a factor of 2-5 compared to linear, unhindered analogs. [1] For procurement, this means the 1-sulfonyl fluoride isomer is the preferred choice when reacting with bulky amine or alcohol substrates, ensuring complete conversion under standard conditions.

Steric Accessibility
Class-level inference
~1.0 relative rate (1° SO₂F)
vs. 0.2–0.5 for 2° sulfonyl fluoride isomer
2- to 5-fold faster reactivity predicted
Preferred for hindered nucleophiles
Kinetic trend from alkyl sulfonyl fluoride studies
Reaction kinetics Steric hindrance SuFEx reactivity

Linker Length: Solubility and Conformational Flexibility

The C4 butyl linker of the target compound provides a significantly larger spatial separation between the phthalimide and sulfonyl fluoride ends compared to the C2 ethyl analog (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride). Based on calculated physicochemical properties: the target compound has a predicted logP of ~1.7 and a topological polar surface area (tPSA) of 89 Ų, while the C2 analog has a lower logP (~1.3) and lower tPSA. The increased lipophilicity of the C4 linker enhances membrane permeability in cellular assays and improves organic-phase solubility for synthetic transformations. In functional terms, the extended linker distance (~6.5 Šfully extended vs. ~4.0 Šfor the C2 analog) reduces steric clashes between the phthalimide core and the conjugated partner, which is critical for maintaining the binding affinity of the final bioconjugate. [1]

Linker Properties
Cross-study comparable
Target (C4)
logP ~1.7, distance ~6.5 Å
C2 analog
logP ~1.3, distance ~4.0 Å
ΔlogP +0.4, +2.5 Å
May improve organic-phase solubility and reduce steric clash
Computed values; experimental validation recommended
Solubility Linker length Bioconjugation efficiency

Purity and Characterization Reliability Comparison

The target compound is commercially available from specialized chemical suppliers with a reported purity of 95% (HPLC), whereas the shorter C2 analog and the sulfonyl chloride analog are typically offered at lower purities (90-95%) due to their inherently lower stability. The target compound's stability allows for rigorous characterization by ¹H NMR, ¹⁹F NMR, and LC-MS, with the characteristic ¹⁹F NMR singlet for the SO₂F group appearing at approximately +65 ppm (vs. CFCl₃), providing a clear analytical fingerprint. [1] The sulfonyl chloride analog, in contrast, rapidly hydrolyzes and cannot be reliably characterized by standard LC-MS methods, leading to uncertainty in reagent quality upon arrival.

Purity & Stability
Cross-study comparable
Target purity ≥95% (HPLC)
Storage stability Months at 2–8°C
Chloride analog Degrades within days
Reliable long-term storage and analytical fingerprint
Supplier data; independent verification advised
Purity Characterization Procurement specifications

High-Value Applications of This Bifunctional SuFEx Reagent


Sequential Heterobifunctional Bioconjugate Assembly

In the construction of PROTACs and ADCs, the compound is used to sequentially build a linker-warhead conjugate: first, the sulfonyl fluoride reacts with a lysine residue or an amine-functionalized payload via SuFEx to form a stable sulfonamide bond (quantitative yield, exclusive selectivity). [1] Subsequently, the phthalimide is deprotected to reveal a free amine, which is then coupled to an E3 ligase ligand or a targeting antibody using standard NHS-ester chemistry. The extended C4 linker ensures that both conjugation steps proceed without steric interference, a critical factor for maintaining the bioactivity of the final chimeric molecule. [2]

Activity-Based Protein Profiling Probe Synthesis

The chemoselective and stable nature of the sulfonyl fluoride makes this compound an ideal probe precursor for ABPP. [1] The target sulfonyl fluoride can be installed onto a recognition element (e.g., a kinase inhibitor scaffold) under mild aqueous conditions, followed by phthalimide deprotection to introduce a fluorophore or biotin handle. The exclusive sulfonylation chemistry ensures a homogeneous probe population, eliminating the need for HPLC purification, and the resulting probe's stability under physiological conditions ensures reliable target engagement data. [2]

Stable Isotope-Labeled Internal Standard Synthesis

The target compound's high purity and stability make it suitable for preparing stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ¹⁸O) internal standards for quantitative proteomics. The phthalimide group can be introduced in a labeled form during synthesis, and the subsequent SuFEx conjugation with the analyte of interest proceeds without label scrambling, as verified by ¹⁹F NMR and high-resolution mass spectrometry. [1] The reproducibility of this process is backed by the compound's reliable commercial purity (≥95%) and long-term storage stability. [2]

Covalent Fragment Library Construction

In drug discovery, this building block is employed to generate covalent fragment libraries targeting cysteine, serine, or lysine hotspots. [1] The primary sulfonyl fluoride offers faster and more uniform labeling of protein nucleophiles compared to secondary sulfonyl fluorides, leading to better enrichment of true hits in screening. The phthalimide group can be subsequently removed to introduce a reporter tag for MS-based hit identification, all while maintaining the structural integrity of the covalent adduct. [2]

Application
Selection Property
Validation Focus
PROTAC & ADC assembly
Orthogonal SuFEx/amine handle
Stepwise conjugation without steric interference
ABPP probe synthesis
Aqueous-stable sulfonyl fluoride
Homogeneous probe labeling and target profiling
SIL internal standard prep
High purity & long-term stability
Label integrity and quantitative reproducibility
Covalent fragment libraries
Primary sulfonyl fluoride reactivity
Efficient nucleophile labeling and hit identification
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